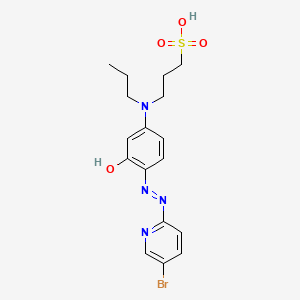

5-Br-PAPS

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

81608-06-2 |

|---|---|

Molecular Formula |

C17H21BrN4O4S |

Molecular Weight |

457.3 g/mol |

IUPAC Name |

3-[4-[(5-bromo-2-pyridinyl)diazenyl]-3-hydroxy-N-propylanilino]propane-1-sulfonic acid |

InChI |

InChI=1S/C17H21BrN4O4S/c1-2-8-22(9-3-10-27(24,25)26)14-5-6-15(16(23)11-14)20-21-17-7-4-13(18)12-19-17/h4-7,11-12,23H,2-3,8-10H2,1H3,(H,24,25,26) |

InChI Key |

BZRWWAYVITZYRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCCS(=O)(=O)O)C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)O |

Synonyms |

2-(5-bromo-2-pyridylazo)-5-(N-n-propyl-N-3-sulfopropylamino)phenol 5-Br-PAPS |

Origin of Product |

United States |

Foundational & Exploratory

5-Br-PAPS full chemical name and structure

An In-depth Technical Guide to 5-Br-PAPS: Properties, Protocols, and Applications

Introduction

This technical guide provides a comprehensive overview of this compound, a highly sensitive chromogenic reagent utilized extensively in analytical chemistry, clinical diagnostics, and molecular biology. The document is intended for researchers, scientists, and professionals in drug development, detailing the compound's chemical identity, quantitative characteristics, experimental applications, and the underlying principles of its action.

Full Chemical Name and Structure

-

Chemical Name: 2-(5-Bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol, disodium (B8443419) salt, dihydrate[1][2][3][4]

-

IUPAC Name: disodium;3-[4-[(5-bromopyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate[5]

-

Synonyms: 5-Bromo-PAPS

This compound is a water-soluble pyridylazo dye, a derivative of 5-Br-PADAP, engineered to overcome the poor aqueous solubility of its predecessor.[5] Its structure, featuring a brominated pyridine (B92270) ring, an azo group (-N=N-), and a substituted phenol, confers its potent chelating and chromogenic properties.[6]

Quantitative Data Presentation

The key physicochemical and performance characteristics of this compound are summarized in the table below, providing essential data for its application in quantitative assays.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₉BrN₄Na₂O₄S·2H₂O (Dihydrate) | [1][3][4][5] |

| Molecular Weight | 537.34 g/mol (Dihydrate) | [1][3][4][5] |

| CAS Number | 158905-17-0 | [3] |

| Appearance | Orange to reddish-brown crystalline powder | [1][3][5] |

| Solubility | Water soluble, forms a clear, reddish-orange solution | [1][3][6] |

| λmax (Uncomplexed) | ~449 nm | [1][5] |

| λmax (Zn²⁺ Complex) | 552 - 560 nm | [1][2][4] |

| Molar Absorptivity (ε) of Zn²⁺ Complex | 1.30 - 1.33 x 10⁵ L·mol⁻¹·cm⁻¹ | [1][2][5] |

| Optimal pH for Zn²⁺ Chelation | 7.5 - 9.8 | [1][2][4] |

| Assay Linearity Limit (Zinc) | Up to 400 µg/dL (61.2 µmol/L) | [2] |

| Assay Detection Limit (Zinc) | 20 µg/dL | [2] |

| Assay Precision (CV) | Within-run: < 4%; Between-run: < 5% | [2] |

Experimental Protocols

This compound is primarily used in two key experimental applications: the colorimetric determination of metal ions and the detection of pyrophosphate in nucleic acid amplification assays.

Colorimetric Determination of Zinc

This protocol describes a generalized method for the quantitative determination of zinc in biological samples (e.g., serum, plasma) using a 96-well plate format.[2]

Principle: In an alkaline buffer, zinc ions (Zn²⁺) react with this compound to form a stable, red-colored chelate complex.[2][7][8] The intensity of the color, measured by absorbance, is directly proportional to the zinc concentration in the sample.[2][7]

Reagents and Materials:

-

Working Reagent: 0.02 mmol/L this compound in 200 mmol/L Bicarbonate buffer (pH 9.8), containing 170 mmol/L Sodium Citrate, 4 mmol/L Dimethylglyoxime, and 1% detergent.[8]

-

Zinc Standard: 200 µg/dL (30.6 µmol/L) zinc solution.[8]

-

Samples: Serum, plasma (heparinized, avoid EDTA), or urine.[2][8][9]

-

Blank: Deionized water.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 560 nm.[2]

Procedure:

-

Reagent Dispensing: Add 230 µL of the Working Reagent to each well designated for blanks, standards, and samples.[2]

-

Sample Addition: Add 12 µL of the blank, zinc standard, or sample to the appropriate wells.[2]

-

Incubation: Mix the contents gently and incubate for 5 minutes at 37°C or 10 minutes at 25°C.[2]

-

Measurement: Measure the absorbance of each well at 560 nm against the reagent blank.[2][10]

Calculation: Zinc Concentration (µg/dL) = (Absorbance of Sample / Absorbance of Standard) × Concentration of Standard (µg/dL).[2]

Pyrophosphate Detection in Nucleic Acid Amplification (LAMP)

This method provides a colorimetric endpoint for detecting the success of nucleic acid amplification by measuring its byproduct, pyrophosphate (PPi).

Principle: This assay indirectly detects PPi. First, PPi is used to generate hydrogen peroxide (H₂O₂). The H₂O₂ then oxidizes ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). This compound, a specific metal chelator, forms a colored complex with the resulting Fe³⁺, which can be quantified by spectrophotometry.[11] This technique has been successfully applied to detect PPi in samples amplified using the Loop-Mediated Isothermal Amplification (LAMP) method within 10 minutes.[11]

Reagents and Materials:

-

Post-amplification sample containing PPi.

-

Reagent 1: Containing components to derive H₂O₂ from PPi and Fe²⁺.

-

Reagent 2: Containing this compound.

-

Automated analyzer or spectrophotometer.

Procedure:

-

Reaction Initiation: The post-amplification sample is mixed with Reagent 1.

-

Color Development: Reagent 2 (this compound solution) is added.

-

Measurement: The absorbance is measured at the λmax of the Fe³⁺-5-Br-PAPS complex.

Mandatory Visualizations

Logical Relationship for Metal Ion Detection

The diagram below illustrates the core principle of using this compound for the colorimetric quantification of metal ions like zinc.

Caption: Principle of this compound-based colorimetric metal ion detection.

Experimental Workflow for Zinc Quantification

This diagram outlines the sequential steps involved in a typical this compound assay for measuring zinc concentration.

Caption: Generalized experimental workflow for the this compound zinc assay.

References

- 1. Metal Indicator this compound | CAS 81608-06-2(free acid) Dojindo [dojindo.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound [sorachim.com]

- 4. Buy 5-Bromo-PAPS | 679787-08-7 [smolecule.com]

- 5. Buy 5-BROMO-PAPS (EVT-1489433) | 158905-17-0 [evitachem.com]

- 6. benchchem.com [benchchem.com]

- 7. Zinc Colorimetric Assay Kit (this compound Method) - Nordic Biosite [nordicbiosite.com]

- 8. sorachim.com [sorachim.com]

- 9. Zinc /Zn assay kit: For Cell lysate, Plasma, Serum, Urine, Tissue and plant extract. This compound method. Easy to use colorimetric assay kit [JaICA's OXIDATIVE STRESS MARKERS FOR TRACE ELEMENTS METABOLISM] [jaica.com]

- 10. benchchem.com [benchchem.com]

- 11. Pyrophosphate detection method using this compound to detect nucleic acid amplification - Application to LAMP method - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Br-PAPS: A Technical Guide to its Mechanism of Action in Metal Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism of action of 5-Bromo-PAPS (2-(5-Bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol), a highly sensitive and water-soluble chromogenic reagent. It is widely utilized in analytical chemistry for the spectrophotometric determination of various metal ions.[1] As a derivative of 5-Br-PADAP, it overcomes the solubility limitations of its predecessor, offering enhanced utility in aqueous systems.[1][2] This document details the compound's chemical principles, quantitative data, and experimental protocols for its principal applications in metal detection.

Core Mechanism of Action: Chelation and Colorimetric Response

The primary mechanism of action of 5-Br-PAPS in metal detection is chelation. The molecule functions as a terdentate ligand, meaning it binds to a central metal ion at three points to form a stable chelate complex.[1] This interaction, facilitated by the pyridylazo functional group, alters the electronic structure of the molecule's chromophore.[3]

Upon complexation with a metal ion, a significant shift in the maximum absorbance wavelength (λmax) to a longer wavelength occurs, a phenomenon known as a bathochromic or red shift.[1][4] This shift is responsible for the distinct color change that forms the basis of colorimetric quantification.[5] An uncomplexed this compound solution is typically yellow, whereas the metal complexes exhibit colors ranging from red to green, depending on the specific metal ion.[1][6] The intensity of the resulting color is directly proportional to the concentration of the metal ion in the sample.[4]

The formation of these stable metal complexes is highly dependent on the pH of the solution. The optimal pH for complex formation varies for different metal ions, which allows for a degree of selectivity in their determination.[1]

Data Presentation: Spectrophotometric Characteristics

The following tables summarize the key quantitative parameters for the complexation of this compound with various divalent metal ions. While the reagent is known to react with a range of metals, detailed quantitative data for some complexes is not extensively available in the reviewed literature.[1][6]

Table 1: Spectrophotometric Properties of this compound and its Zinc Complex

| Analyte | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Optimal pH |

|---|---|---|---|

| This compound (Free Ligand) | ~449[6] | Not Specified | Not Applicable |

| Zn(II) Complex | 552 - 560[6][7] | 1.30 x 10⁵ - 1.33 x 10⁵[2][6][7] | 7.5 - 9.8[5][6][7] |

Table 2: Other Metal Ions Detected by this compound

| Metal Ion |

|---|

| Copper (Cu²⁺)[7] |

| Iron (Fe²⁺)[7] |

| Nickel (Ni²⁺)[7] |

| Cobalt (Co²⁺)[7] |

| Platinum (Pt²⁺)[7] |

| Ruthenium (Ru²⁺)[7] |

| Rhodium (Rh²⁺)[7] |

Experimental Protocols

This section provides a general framework for the spectrophotometric determination of zinc concentration using this compound. This methodology can be adapted for other metal ions by optimizing the pH and wavelength of measurement.[1]

Principle

Zinc in the sample reacts with this compound in a buffered alkaline solution to form a stable, colored chelate. The intensity of the color is directly proportional to the zinc concentration and is measured spectrophotometrically.[6]

Reagent Preparation

-

This compound Solution : Prepare a stock solution of this compound in deionized water. A typical concentration for a color reagent is 0.05 mmol/L.[1][6] The concentration should be optimized based on the expected range of the metal ion concentration.[1]

-

Buffer Solution : Prepare a buffer solution to maintain the optimal pH for the complexation reaction. For zinc, a bicarbonate buffer with a pH of 9.8 or a borate/Tris buffer with a pH of 8.5-9.5 is suitable.[1][6]

-

Metal Standard Solutions : Prepare a series of standard solutions of the metal ion of interest (e.g., Zinc) with known concentrations for calibration.[1]

-

Masking Agents (if necessary) : If interfering ions are present, prepare solutions of appropriate masking agents. For zinc determination in serum, sodium citrate (B86180) or citric acid can be used to mask iron, while dimethylglyoxime (B607122) or 2-mercaptobenzothiazole (B37678) can mask nickel and copper, respectively.[5][6][7]

Experimental Procedure

-

Pipette known volumes of the sample, standard solutions, and a blank (deionized water) into a set of test tubes.

-

Add the buffer solution to each test tube to adjust the pH to the optimal range.

-

If necessary, add the masking agent solution(s) and mix well.

-

Add the this compound solution to each test tube, mix thoroughly, and allow the color to develop. Incubation time may vary depending on the metal ion and temperature.[1]

-

Measure the absorbance of each solution at the λmax of the metal-5-Br-PAPS complex (e.g., 552-560 nm for zinc) using a spectrophotometer. Use the reagent blank (containing all reagents except the metal ion) to zero the instrument.[1]

Data Analysis

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

-

Determine the concentration of the metal ion in the sample by interpolating its absorbance on the calibration curve.[1]

-

Alternatively, for a single standard, the concentration can be calculated using the formula:

-

Metal Conc. = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard[8]

-

Selectivity and the Use of Masking Agents

While highly sensitive, this compound is not entirely selective for a single metal ion and can react with several divalent metals.[5] To improve the selectivity of an assay, masking agents are employed. These agents form stable, colorless complexes with interfering ions, preventing them from reacting with this compound and ensuring that the observed color change is specific to the metal ion of interest.[5]

Alternative Application: Indirect Pyrophosphate Detection

A novel application of this compound is in molecular diagnostics for the real-time detection of pyrophosphate (PPi), a byproduct of nucleic acid amplification reactions like Loop-Mediated Isothermal Amplification (LAMP).[6][8] In this method, a metal ion (e.g., Mn²⁺ or Fe³⁺) is pre-complexed with this compound, resulting in a colored solution. During amplification, the generated PPi, which has a higher affinity for the metal ion, sequesters the metal from the dye complex. This releases the free this compound, restoring its original color and providing a visual endpoint for a positive amplification reaction.[8][9]

References

- 1. benchchem.com [benchchem.com]

- 2. Spectrophotometric investigation of sensitive complexing agents for the determination of zinc in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 5-BROMO-PAPS (EVT-1489433) | 158905-17-0 [evitachem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Metal Indicator this compound | CAS 81608-06-2(free acid) Dojindo [dojindo.com]

- 8. benchchem.com [benchchem.com]

- 9. Pyrophosphate detection method using this compound to detect nucleic acid amplification - Application to LAMP method - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 5-Br-PAPS Zinc Colorimetric Assay

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the 5-Br-PAPS zinc colorimetric assay. This widely utilized method offers a sensitive and reliable means for the quantitative determination of zinc in a variety of biological samples.

Core Principle

The this compound zinc colorimetric assay is a direct measurement method that operates on the principle of chelation.[1][2] The key reagent, 2-(5-Bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)-phenol, commonly known as this compound, is a highly specific metallochromic indicator for zinc ions (Zn²⁺).[3]

The chemical reaction underlying the this compound assay is a robust and sensitive method for zinc determination. The formation of the colored complex allows for straightforward colorimetric quantification.

Quantitative Data Summary

The this compound assay is characterized by its high sensitivity and wide measurement range. The following tables summarize key quantitative parameters and performance characteristics gathered from various sources.

Table 1: Key Quantitative Parameters

| Parameter | Value | Source(s) |

| Molar Absorptivity | 130,000 L·mol⁻¹·cm⁻¹ | [9] |

| Measurement Wavelength | 560 nm (Range: 546 - 580 nm) | [2][5][6] |

| Linearity Limit | Up to 400 µg/dL (61.2 µmol/L) | [4][5] |

| Lower Detection Limit | 4 µg/dL | [1] |

| pH Optimum | 8.6 - 9.8 | [1][4][5] |

Table 2: Typical Reagent Composition

| Component | Concentration | Source(s) |

| This compound | 0.02 mmol/L | [1][4][5] |

| Bicarbonate Buffer (pH 9.8) | 200 mmol/L | [1][4][5] |

| Sodium Citrate | 170 mmol/L | [1][4][5] |

| Dimethylglyoxime | 4 mmol/L | [1][4][5] |

| Detergent | 1% | [1][4][5] |

Table 3: Performance Characteristics

| Characteristic | Details | Source(s) |

| Precision (Intra-assay) | Mean (µg/dL): 76.7, 198, 307SD: 2.29, 4.60, 3.38CV (%): 2.95, 2.27, 1.13 | [10] |

| Precision (Inter-assay) | Mean (µg/dL): 77.5, 202, 300SD: 1.14, 0.90, 3.27CV (%): 1.46, 0.45, 1.09 | [10] |

| Accuracy | Correlation coefficient (r) with other commercial reagents: 0.99Regression Equation: y = 1.027x + 2.7873 | [10] |

| Interferences | EDTA anticoagulant masks the reaction.[1] No significant interference from bilirubin (B190676) (up to 15 mg/dL), hemoglobin (up to 500 mg/dL), or triglycerides (up to 1000 mg/dL).[1][4][5] | [1][4][5] |

Experimental Protocols

The following section outlines a generalized experimental protocol for the determination of zinc concentration in serum or plasma samples. Specific volumes and incubation times may vary depending on the commercial kit and sample type.

Reagent Preparation

The reagents are typically supplied ready-to-use.[4][5] If provided in separate buffer and chromogen solutions, they should be mixed according to the manufacturer's instructions to prepare the working reagent.

Sample Preparation

-

Serum or Plasma: Samples should be free of particulates. If necessary, centrifuge to remove any insoluble matter.[2] It is critical to avoid using EDTA as an anticoagulant as it will interfere with the assay.[1][2]

-

Other Biological Fluids (e.g., urine, cell lysates, tissue extracts): If the sample is turbid, it should be clarified by centrifugation.[2] For certain sample types, a deproteinization step using trichloroacetic acid (TCA) may be necessary if high concentrations of proteins or lipids are present.[2]

Assay Procedure (Microplate Format)

-

Prepare the Microplate: Add standards, samples, and a reagent blank to separate wells of a 96-well microplate.

-

Dispense Reagents:

-

Add 1000 µL of the this compound working reagent to each well designated for a sample, standard, or blank.[1]

-

Add 50 µL of the sample to the corresponding sample wells.[1]

-

Add 50 µL of the zinc standard to the corresponding standard wells.[1]

-

The reagent blank well will contain only the working reagent.

-

-

Incubation: Mix the contents of the wells and incubate for a specified period at a controlled temperature. Typical incubation conditions are 10 minutes at 25°C or 5 minutes at 37°C.[1][5]

-

Absorbance Measurement: Measure the absorbance of each well at 560 nm using a microplate reader. The absorbance should be read against the reagent blank.[2][5]

Calculation of Results

The concentration of zinc in the sample is calculated using the following formula:

Zinc Concentration (µg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard[5]

The following diagram illustrates a typical workflow for the this compound zinc assay.

Mandatory Precautions

-

To avoid contamination, use disposable test tubes and glassware that have been washed with a 1M HCl or 1M HNO₃ solution followed by distilled water.[2]

-

Gloves, caps, and other rubber labware may be a source of zinc contamination and should be used with care.[2]

-

Ensure the accuracy of pipetting, as this can significantly affect the assay's performance.[2]

-

The reaction temperature can influence the optical density reading; therefore, maintain a consistent incubation temperature.[2]

References

- 1. sorachim.com [sorachim.com]

- 2. kamiyabiomedical.com [kamiyabiomedical.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. spectrum-diagnostics.com [spectrum-diagnostics.com]

- 5. sdi-fz.com [sdi-fz.com]

- 6. Zinc Colorimetric Assay Kit (this compound Method) - Nordic Biosite [nordicbiosite.com]

- 7. Zinc Assay kit LS ; this compound method | Metallo Assay LS | フナコシ [funakoshi.co.jp]

- 8. Zinc /Zn assay kit: For Cell lysate, Plasma, Serum, Urine, Tissue and plant extract. This compound method. Easy to use colorimetric assay kit [JaICA's OXIDATIVE STRESS MARKERS FOR TRACE ELEMENTS METABOLISM] [jaica.com]

- 9. Spectrophotometric investigation of sensitive complexing agents for the determination of zinc in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. harmony-vos.sk [harmony-vos.sk]

The Core of Pyrophosphate Detection: A Technical Guide to 5-Br-PAPS in Enzymatic Reactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 2-(5-Bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol (5-Br-PAPS) for the sensitive colorimetric detection of inorganic pyrophosphate (PPi) in a variety of enzymatic reactions. This powerful tool offers a non-radioactive alternative for monitoring the activity of enzymes that produce PPi, such as DNA and RNA polymerases, ATP sulfurylases, and other nucleotidyltransferases. This guide provides a comprehensive overview of the detection principles, detailed experimental protocols, and key quantitative data to facilitate the successful implementation of this compound-based assays in your research and development workflows.

Core Principles of Pyrophosphate Detection with this compound

This compound is a highly sensitive metallochromic indicator that enables the quantification of PPi through two primary indirect colorimetric methods: a manganese-based chelation competition assay and an iron-based enzymatic cascade assay.

1. Manganese (Mn²⁺) Chelation Method: This method relies on the competitive binding of PPi and this compound to manganese ions. Initially, this compound is complexed with Mn²⁺, forming a colored solution (typically red).[1] In the presence of PPi, which has a higher affinity for Mn²⁺, the manganese ions are sequestered from the this compound complex.[1] This disruption of the this compound-Mn²⁺ complex results in a distinct color change, with the solution reverting to the original color of free this compound (typically yellow).[1] The magnitude of this color change is directly proportional to the concentration of PPi produced in the enzymatic reaction.

2. Iron (Fe³⁺) Chelation Method: This is a more complex, enzyme-coupled method that involves the conversion of PPi to a detectable signal. First, the PPi generated in the enzymatic reaction is used to produce hydrogen peroxide (H₂O₂). Subsequently, the H₂O₂ oxidizes ferrous ions (Fe²⁺) to ferric ions (Fe³⁺).[2][3] this compound then forms a colored complex with the newly formed Fe³⁺, leading to a measurable change in absorbance.[2][3] This method can offer high sensitivity for PPi detection.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the two primary this compound pyrophosphate detection methods.

Table 1: Manganese (Mn²⁺) Chelation Method - Key Parameters

| Parameter | Value | Notes |

| This compound Concentration | 75 µM (final) | Optimal concentration may vary depending on the specific application. |

| MnCl₂ Concentration | 100 µM (final) | A slight excess relative to this compound is typically used. |

| Absorbance Max (Free this compound) | ~450 nm | [1] |

| Absorbance Max (this compound-Mn²⁺ Complex) | ~550 nm | [1] |

| Reaction Time | Typically endpoint, can be monitored kinetically | Dependent on the enzymatic reaction rate. |

Table 2: Iron (Fe³⁺) Chelation Method - Key Parameters

| Parameter | Value | Notes |

| Detection Limit | 0.075 µmol/L | [2][3] |

| Within-Run Reproducibility | < 3.67% (n=20) | [2][3] |

| Detection Time | As low as 10 minutes | [2][3] |

| Principle | Enzymatic cascade leading to Fe³⁺ formation | Indirect detection of PPi. |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures, the following diagrams have been created using the DOT language.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound for pyrophosphate detection.

Protocol 1: PPi Detection in Loop-Mediated Isothermal Amplification (LAMP) using the Manganese Chelation Method

This protocol is adapted for the endpoint detection of PPi generated during a LAMP reaction.

1. Reagent Preparation:

-

This compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound disodium (B8443419) salt dihydrate in nuclease-free water. Store protected from light at 4°C.

-

Manganese Chloride (MnCl₂) Stock Solution (100 mM): Prepare a 100 mM stock solution of MnCl₂ in nuclease-free water.

2. Assay Procedure:

-

To your standard LAMP reaction mix, add the this compound stock solution to a final concentration of 75 µM and the MnCl₂ stock solution to a final concentration of 100 µM.

-

Note: The optimal concentrations may need to be empirically determined for your specific reaction conditions.

-

Perform the LAMP reaction according to your established protocol (e.g., incubate at 65°C for 30-60 minutes).

-

During the reaction, as the DNA polymerase incorporates dNTPs, PPi is generated. The newly formed PPi will chelate the Mn²⁺ ions, releasing the free this compound.

-

Visually inspect the color change (e.g., from red to yellow) for a qualitative assessment of amplification.

-

For quantitative analysis, measure the absorbance at approximately 450 nm (free this compound) and 550 nm (this compound-Mn²⁺ complex). The ratio of absorbance at these two wavelengths can be used for quantification.[1]

Protocol 2: General Enzymatic Assay for Pyrophosphate Detection using the Iron Chelation Method (Conceptual Outline)

This protocol provides a conceptual framework for adapting the iron chelation method to a generic enzyme that produces PPi.

1. Reagent Preparation:

-

Enzyme and Substrate: Prepare the enzyme of interest and its corresponding substrate that generates PPi (e.g., a glycosyltransferase and its sugar donor and acceptor).

-

Pyrophosphate Conversion Reagents: These reagents are required to convert PPi to hydrogen peroxide. The specific composition may vary and can be sourced from commercial kits or based on literature.

-

Ferrous Iron Solution: Prepare a solution of a ferrous salt (e.g., ferrous ammonium (B1175870) sulfate).

-

This compound Solution: Prepare a working solution of this compound.

2. Assay Procedure:

-

Perform the enzymatic reaction in a suitable buffer and for a sufficient time to generate a detectable amount of PPi.

-

Stop the enzymatic reaction (e.g., by heat inactivation or addition of a specific inhibitor).

-

Add the pyrophosphate conversion reagents to the reaction mixture to produce hydrogen peroxide in a stoichiometric ratio to the PPi.

-

Introduce the ferrous iron solution. The hydrogen peroxide will oxidize Fe(II) to Fe(III).

-

Finally, add the this compound solution. The this compound will form a colored complex with the generated Fe(III).

-

Measure the absorbance at the appropriate wavelength for the this compound-Fe(III) complex to quantify the amount of PPi produced in the initial enzymatic reaction.

Application to Other Enzymatic Reactions

While detailed protocols for every enzyme class are beyond the scope of this guide, the principles outlined above can be adapted for various PPi-generating enzymes.

-

Glycosyltransferase Assays: Glycosyltransferases catalyze the transfer of a sugar moiety from a donor to an acceptor, often producing a nucleoside diphosphate (B83284) (e.g., UDP, GDP) and, in some cases, PPi. For enzymes that directly produce PPi, the this compound assays can be applied. It is crucial to ensure that the assay components do not interfere with the glycosyltransferase activity.

-

Sulfotransferase Assays: Sulfotransferases (SULTs) catalyze the transfer of a sulfonyl group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to an acceptor substrate. While this compound is not a direct substrate for SULTs, its structural similarity to the PAPS cofactor is noteworthy. The primary product of the SULT reaction is 3'-phosphoadenosine-5'-phosphate (PAP), not PPi. Therefore, direct detection of SULT activity using this PPi-dependent method is not feasible. However, in coupled enzyme systems where PPi is generated downstream, this assay could potentially be applied.

Conclusion

The this compound-based colorimetric assays provide a sensitive, convenient, and non-radioactive method for the detection and quantification of pyrophosphate in enzymatic reactions. The choice between the manganese and iron chelation methods will depend on the specific requirements of the assay, such as the desired sensitivity and the complexity of the experimental setup. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively leverage this powerful tool to advance their studies of PPi-generating enzymes.

References

5-Bromo-PAPS: A Comprehensive Technical Guide to its Core Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental chemical properties of 5-Bromo-PAPS (2-(5-Bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol), a highly sensitive chromogenic reagent. This document delves into its core characteristics, experimental applications, and underlying reaction mechanisms to support its effective utilization in research and development.

Core Chemical and Physical Properties

5-Bromo-PAPS is a water-soluble pyridylazo dye, recognized for its utility in forming stable, colored complexes with various metal ions.[1][2] It is a derivative of 5-Bromo-PADAP, engineered to overcome the poor aqueous solubility of its predecessor.[3][4] The compound's structure, featuring a brominated pyridine (B92270) ring, an azo group, and a substituted phenol, is central to its potent chromogenic and chelating capabilities.[2] It is typically available as a reddish-brown crystalline powder.[3][5][6]

For accurate preparation of standard solutions, it is crucial to consider that 5-Bromo-PAPS can exist in both anhydrous and dihydrate forms, which may account for discrepancies in reported molecular weights and CAS numbers.[1][3]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 5-Bromo-PAPS:

| Property | Value | Reference(s) |

| Systematic Name | 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol | [3] |

| disodium;3-[4-[(5-bromopyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate | [7][8] | |

| Molecular Formula | C₁₇H₁₉BrN₄Na₂O₄S (Anhydrous) | [3][8][9] |

| C₁₇H₁₉BrN₄Na₂O₄S·2H₂O (Dihydrate) | [3][5][7] | |

| Molecular Weight | 501.3 g/mol (Anhydrous) | [1][3][8][9] |

| 537.34 g/mol (Dihydrate) | [3][5][6][7] | |

| CAS Number | 158905-17-0 (likely dihydrate) | [5][6][7][10] |

| 679787-08-7 (likely anhydrous) | [1][3][8][9] | |

| 81608-06-2 (Free acid) | [3] | |

| Appearance | Reddish-brown crystalline powder | [3][5][6][7] |

| Solubility in Water | 50 g/100 mL; yields a clear, reddish-orange solution | [4][5][6] |

| Storage Conditions | 2-8 °C, protected from moisture and light | [2][5][6] |

| Stability | At least 12 months at 2-8°C | [4][5][6] |

| Molar Absorptivity (ε) | 1.33 x 10⁵ M⁻¹cm⁻¹ (with Zinc at 552 nm) | [4][11] |

| 1.30 x 10⁵ L mol⁻¹ cm⁻¹ | [12] |

Chemical Reactivity and Mechanism of Action

The primary chemical reactivity of 5-Bromo-PAPS involves two main types of reactions: complexation and substitution.[7]

-

Complexation Reactions : This is the fundamental reaction for its application as a colorimetric reagent. 5-Bromo-PAPS forms stable coordination complexes with a variety of metal ions, including zinc, copper, iron, nickel, cobalt, platinum, ruthenium, and rhodium.[7][8] This chelation process alters the electronic structure of the chromophore, resulting in a measurable shift in its light absorption spectrum.[2][7] For instance, the complex with zinc ions is a vivid red color.[3]

-

Substitution Reactions : The bromine atom on the pyridine ring can be substituted by nucleophiles, such as thiols or amines, under mild conditions.[7]

Visualizations

Chemical Structure of 5-Bromo-PAPS

Caption: Chemical structure of 5-Bromo-PAPS.

Signaling Pathway for Metal Ion Detection

The primary application of 5-Bromo-PAPS is in the colorimetric determination of metal ions. The mechanism involves the formation of a stable chelate complex, which induces a conformational change in the molecule's chromophore, leading to a distinct and measurable shift in its light absorption spectrum.[3]

Caption: Metal ion detection using 5-Bromo-PAPS.

Signaling Pathway for Pyrophosphate Detection

A novel application of 5-Bromo-PAPS is in the detection of pyrophosphate (PPi), a byproduct of nucleic acid amplification. This method provides a visual, colorimetric endpoint for these reactions.[3] The assay indirectly measures PPi by coupling its enzymatic conversion to the formation of a colored complex with 5-Bromo-PAPS.[13]

References

- 1. 5-Bromo-PAPS | 679787-08-7 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 5-Br-PAPS [sorachim.com]

- 6. This compound - Innovative Enzymes [innovativeenzymes.com]

- 7. Buy 5-BROMO-PAPS (EVT-1489433) | 158905-17-0 [evitachem.com]

- 8. Buy 5-Bromo-PAPS | 679787-08-7 [smolecule.com]

- 9. 5-Bromo-PAPS | C17H19BrN4Na2O4S | CID 15639883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. Metal Indicator this compound | CAS 81608-06-2(free acid) Dojindo [dojindo.com]

- 12. Spectrophotometric investigation of sensitive complexing agents for the determination of zinc in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrophosphate detection method using this compound to detect nucleic acid amplification - Application to LAMP method - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 5-Br-PAPS: Absorbance Spectrum and Molar Absorptivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrophotometric properties of 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol, commonly known as 5-Br-PAPS. This highly sensitive and water-soluble chromogenic reagent is a valuable tool in analytical chemistry and biochemistry for the quantitative determination of various metal ions.

Core Principles: Chelation and Colorimetric Response

This compound is a pyridylazo dye that functions as a terdentate ligand, capable of forming stable, colored chelate complexes with metal ions. The formation of these complexes leads to a significant shift in the maximum absorbance wavelength (λmax) to a longer wavelength, a phenomenon known as a bathochromic shift. This distinct color change upon chelation is the foundation of its use in colorimetric assays. The uncomplexed this compound solution is typically yellow, while its metal complexes exhibit different colors, for instance, a red color for the zinc complex.[1]

The high molar absorptivity of these metal complexes contributes to the high sensitivity of analytical methods employing this reagent. The stability and formation of these complexes are influenced by factors such as pH, with optimal conditions varying for different metal ions, which allows for a degree of selectivity in their determination.

Spectrophotometric Data

| Analyte | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Optimal pH Range |

| This compound (Free Ligand) | ~449 | Not specified | Not applicable |

| Zn(II) Complex | 552 - 560 | 1.30 x 10⁵ - 1.33 x 10⁵ | 7.5 - 9.8 |

| Cu(II) Complex | Not specified | Not specified | Not specified |

| Fe(II) Complex | Not specified | Not specified | Not specified |

| Ni(II) Complex | Not specified | Not specified | Not specified |

| Co(II) Complex | Not specified | Not specified | Not specified |

Experimental Protocols

This section details a generalized experimental protocol for the spectrophotometric determination of Zinc (Zn(II)) in serum, a common application of this compound.

Principle

Zinc in a sample reacts with this compound in a buffered alkaline solution to form a stable, red-colored chelate. The intensity of the color, which is directly proportional to the zinc concentration, is measured spectrophotometrically.

Reagents and Materials

-

This compound Reagent Solution: A solution containing this compound (e.g., 0.02 - 0.05 mmol/L).

-

Buffer Solution: A buffer to maintain the optimal pH (e.g., Bicarbonate buffer, pH 9.8).

-

Zinc Standard Solution: A certified standard solution of known zinc concentration.

-

Masking Agents (Optional): To prevent interference from other metal ions. For example, citric acid can be used to mask iron ions.[2]

-

Spectrophotometer

-

Cuvettes or 96-well microplate

-

Micropipettes

-

Deionized Water

Procedure

-

Sample Preparation: Serum or plasma samples should be used. Avoid using EDTA-plasma as EDTA will interfere with the assay.

-

Assay Setup: Prepare three sets of tubes or wells:

-

Blank: Add the buffer solution and deionized water.

-

Standard: Add the buffer solution and a known concentration of the Zinc Standard Solution.

-

Sample: Add the buffer solution and the sample to be analyzed.

-

-

Reaction Initiation: Add the this compound reagent solution to all tubes/wells.

-

Incubation: Mix the contents thoroughly and incubate for a specified time and temperature to allow for color development (e.g., 5-10 minutes at room temperature or 37°C).

-

Measurement: Set the spectrophotometer to the λmax of the Zn(II)-5-Br-PAPS complex (typically between 552 nm and 560 nm). Zero the instrument using the "Blank" solution. Measure the absorbance of the "Standard" and "Sample" solutions.

-

Calculation: The concentration of zinc in the sample can be calculated using the following formula:

Concentration of Zinc = (Absorbance of Sample / Absorbance of Standard) * Concentration of Standard

Visualizations

Signaling Pathway of Metal Ion Detection

The following diagram illustrates the fundamental principle of metal ion detection using this compound.

Caption: Chelation of a metal ion by this compound forms a colored complex for spectrophotometric analysis.

Experimental Workflow for Zinc Determination

The diagram below outlines the general workflow for the spectrophotometric determination of zinc using this compound.

Caption: A generalized workflow for the spectrophotometric determination of zinc using this compound.

References

Water-Soluble Pyridylazo Dyes for Metal Ion Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Water-soluble pyridylazo dyes are a class of chromogenic reagents extensively utilized in analytical chemistry for the spectrophotometric determination of a wide array of metal ions. Their utility stems from their ability to form stable, intensely colored complexes with metal ions in aqueous solutions. This property allows for sensitive and selective quantification of metals in various matrices, including environmental, biological, and pharmaceutical samples. This technical guide provides a comprehensive overview of the synthesis, properties, and analytical applications of key water-soluble pyridylazo dyes, including 1-(2-Pyridylazo)-2-naphthol (PAN), 4-(2-Pyridylazo)resorcinol (B72590) (PAR), and 2-(5-Bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol (5-Br-PAPS). Detailed experimental protocols for both dye synthesis and metal ion analysis are provided, along with a summary of key quantitative data and a visualization of the underlying chemical principles.

Core Mechanism of Action: Chelation and Colorimetric Response

The fundamental principle behind the use of pyridylazo dyes for metal ion detection is the formation of a stable chelate complex. These dyes act as terdentate ligands, binding to a central metal ion at three coordination sites: the nitrogen atom of the pyridine (B92270) ring, one of the nitrogen atoms of the azo group, and the oxygen atom of a hydroxyl or amino group. This chelation results in the formation of a five- or six-membered ring structure, which significantly stabilizes the complex.

Upon complexation, there is a notable change in the electronic structure of the dye molecule. This leads to a shift in the maximum absorbance wavelength (λmax) of the dye to a longer wavelength, a phenomenon known as a bathochromic or red shift. The uncomplexed dyes are typically yellow or orange, while their metal complexes exhibit intense red, violet, or green colors. The intensity of the color produced is directly proportional to the concentration of the metal ion, forming the basis for quantitative spectrophotometric analysis.

Quantitative Data for Metal-Pyridylazo Dye Complexes

The following tables summarize key quantitative parameters for the complexation of various metal ions with commonly used water-soluble pyridylazo dyes. These parameters are crucial for developing and validating analytical methods.

Table 1: Molar Absorptivity (ε) of Metal-Dye Complexes

| Dye | Metal Ion | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | pH | Reference |

| PAR | Zn(II) | 492 | 71,500 | 7.4 | [1] |

| PAR | Cu(II) | 506 | - | - | [2] |

| PAR | Pb(II) | 515 | - | - | [3] |

| 5-Br-PADAP | U(VI) | 578 | 74,000 | 7.6 | [4] |

| This compound | Zn(II) | 552 | 130,000 | - | [5] |

| PAN | Cu(II) | 555 | - | 5.62 | [6] |

Table 2: Formation Constants (log K) of Metal-Dye Complexes

| Dye | Metal Ion | Stoichiometry (Metal:Dye) | log K | pH | Reference |

| PAR | Zn(II) | 1:2 | 12.5 (log β₂) | 7.4 | [1] |

| PAR | Cu(II) | 1:2 | 12.31 (log β₂) | - | [7] |

| PAN | Cu(II) | 1:2 | - | 5.62 | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key water-soluble pyridylazo dyes and a general protocol for their application in the spectrophotometric determination of metal ions.

Synthesis Protocols

Protocol 1: Synthesis of 2-(5-Bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol (this compound) [8]

This synthesis involves a two-step process: diazotization followed by azo coupling.

Step 1: Diazotization of 5-bromo-2-aminopyridine

-

Dissolve 5-bromo-2-aminopyridine in a cooled, dilute hydrochloric acid solution.

-

Slowly add a chilled aqueous solution of sodium nitrite (B80452) while maintaining the temperature between 0-5 °C with an ice bath. This reaction forms the diazonium salt.

-

Monitor the reaction for the complete consumption of the starting amine.

Step 2: Azo Coupling

-

In a separate vessel, dissolve 5-[N-propyl-N-(3-sulfopropyl)amino]phenol in an alkaline solution (e.g., sodium hydroxide).

-

Slowly add the freshly prepared, cold diazonium salt solution to the alkaline solution of the coupling agent with vigorous stirring. Maintain the temperature at 0-5 °C.

-

Allow the reaction to proceed until the coupling is complete, which is often indicated by a distinct color change.

-

The final product, this compound, can be precipitated by adjusting the pH and purified by recrystallization from a suitable solvent mixture, such as ethanol-water.

Metal Ion Analysis Protocol

Protocol 2: Spectrophotometric Determination of Zinc(II) using this compound [9][10][11][12]

This protocol outlines the steps for the quantification of zinc in a sample using a microplate reader.

1. Reagent Preparation:

-

Color Developer Solution: Prepare a working solution containing this compound, a buffer to maintain the optimal pH (e.g., bicarbonate buffer, pH 9.8), and any necessary masking agents to prevent interference from other metal ions.[12]

-

Zinc Calibrator: A standard solution of known zinc concentration.

-

Blank: Purified water.

2. Sample Preparation:

-

For serum or plasma, remove any insoluble material by centrifugation.[9]

-

For tissue extracts or cell lysates, clarify by centrifugation. If necessary, adjust the pH to 2.0-3.0 with dilute HCl.[9]

-

For tissue samples, deproteinize using 5% trichloroacetic acid (TCA), followed by centrifugation to collect the supernatant.[9]

3. Assay Procedure (Microplate Format):

-

Pipette 230 µL of the prepared Color Developer Solution into each well of a microplate.[9]

-

Add 12 µL of the Blank, Zinc Calibrator, or Sample to the respective wells.[9]

-

Mix gently and incubate at room temperature for 5 minutes.[9]

-

Measure the absorbance at 560 nm (primary wavelength) and 700 nm (secondary/subtractive wavelength for background correction).[9]

4. Calculation:

-

Subtract the absorbance of the Blank from the absorbance of the Calibrator and the Samples.

-

Calculate the zinc concentration in the sample using the following formula: Zinc Concentration = (Absorbance of Sample / Absorbance of Calibrator) x Concentration of Calibrator

Conclusion

Water-soluble pyridylazo dyes are powerful tools for the sensitive and selective determination of metal ions. Their ease of use, coupled with the high molar absorptivities of their metal complexes, makes them suitable for a wide range of applications in research and development. This guide has provided an in-depth overview of the core principles, quantitative data, and detailed experimental protocols associated with these important analytical reagents. By understanding the synthesis, mechanism of action, and analytical procedures, researchers can effectively employ these dyes for accurate metal ion quantification.

References

- 1. Molar absorption coefficients and stability constants of metal complexes of 4-(2-pyridylazo)resorcinol (PAR): Revisiting common chelating probe for the study of metalloproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Spectrophotometric investigation of sensitive complexing agents for the determination of zinc in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. electrochemsci.org [electrochemsci.org]

- 8. benchchem.com [benchchem.com]

- 9. kamiyabiomedical.com [kamiyabiomedical.com]

- 10. Zinc Assay kit LS ; this compound method | Metallo Assay LS | フナコシ [funakoshi.co.jp]

- 11. spectrum-diagnostics.com [spectrum-diagnostics.com]

- 12. sdi-fz.com [sdi-fz.com]

5-Br-PAPS as a Visual Indicator in LAMP Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loop-mediated isothermal amplification (LAMP) has emerged as a powerful nucleic acid amplification technique, prized for its rapidity, high sensitivity, and specificity, all conducted at a constant temperature. A key feature of LAMP is the robust production of pyrophosphate (PPi) as a byproduct of DNA polymerization. This accumulation of PPi serves as an excellent indicator of a successful amplification reaction. The metallochromic indicator, 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol, or 5-Br-PAPS, offers a simple, cost-effective, and visually discernible method for endpoint analysis of LAMP assays by detecting this PPi byproduct. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and performance characteristics of this compound-based colorimetric detection in LAMP assays.

Core Principle: Metal Ion Chelation

The versatility of this compound as a visual indicator in LAMP assays is rooted in its strong affinity for metal ions and the distinct color change that occurs upon chelation. The fundamental principle involves a competitive binding reaction between this compound, a metal ion, and the pyrophosphate generated during the LAMP reaction. Initially, this compound is pre-complexed with a specific metal ion, resulting in a solution with a distinct color. As the LAMP reaction progresses and pyrophosphate is produced, its high affinity for the metal ion disrupts the this compound-metal complex. This sequestration of the metal ion by pyrophosphate releases the free this compound dye, leading to a clear and observable color change that signals a positive amplification reaction. Several metal ions can be employed, each with its own specific protocol and characteristics.

Signaling Pathways and Experimental Workflows

The detection of pyrophosphate using this compound in LAMP assays can be achieved through several distinct mechanisms, primarily involving manganese (Mn²⁺), zinc (Zn²⁺), or iron (Fe³⁺) ions. Each method offers a unique approach to achieving a visual readout.

Manganese (Mn²⁺) Chelation Method

In this direct method, this compound is pre-complexed with manganese ions (Mn²⁺), forming a red-colored solution. The pyrophosphate generated during a positive LAMP reaction acts as a potent chelator, sequestering the Mn²⁺ ions from the this compound complex. This releases the free this compound dye, causing the solution to revert to its original yellow color.[1] This red-to-yellow color change provides a straightforward visual confirmation of amplification.

Zinc (Zn²⁺) Chelation Method

Similar to the manganese method, this approach utilizes a pre-formed complex of this compound and zinc ions (Zn²⁺), which imparts a bright magenta color to the solution.[2][3] Upon successful LAMP amplification, the generated pyrophosphate displaces the Zn²⁺ from the complex.[2][3] This leads to a distinct color shift from magenta to yellow or orange-yellow, indicating a positive result.[2][3] This method is noted for its vibrant and easily discernible color change.

Iron (Fe³⁺) Chelation Method

This is an indirect, two-step enzymatic method.[1] First, the pyrophosphate produced during the LAMP reaction is enzymatically converted to hydrogen peroxide (H₂O₂). Subsequently, the generated H₂O₂ oxidizes ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). This compound then specifically forms a colored complex with the newly produced Fe³⁺, resulting in a detectable color change.[1][4]

Quantitative Data Summary

The performance of this compound-based LAMP assays can be quantified by several key parameters. The following tables summarize the available data for the different detection methods.

Table 1: Performance Characteristics of this compound Detection Methods

| Parameter | Manganese (Mn²⁺) Chelation Method | Iron (Fe³⁺) Chelation Method | Reference |

| Visual Readout | Color change from red to yellow | Detectable color change upon Fe³⁺ complexation | [1] |

| Detection Limit (PPi) | Not specified | 0.075 µmol/L | [4] |

| Within-Run Reproducibility (CV) | Not specified | < 3.67% | [4] |

| Time to Detection (LAMP) | Not specified | As low as 10 minutes | [4] |

Table 2: General Characteristics of this compound Metal Ion Complexes

| Metal Ion | Complex Color | pH Range for Formation |

| Zn²⁺ | Red | 7.5 - 9.5 |

| Mn²⁺ | Red/Purple-brown | Neutral to slightly alkaline |

| Fe³⁺ | Colored complex | Not specified in detail |

| Cu²⁺ | Colored complex | Not specified in detail |

Experimental Protocols

Protocol 1: Colorimetric Detection of Pyrophosphate using the Manganese (Mn²⁺) Chelation Method

This protocol is designed for the endpoint detection of pyrophosphate generated during a LAMP reaction.

1. Reagent Preparation:

-

This compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound disodium (B8443419) salt dihydrate in nuclease-free water. Store protected from light at 4°C.

-

Manganese Chloride (MnCl₂) Stock Solution (100 mM): Prepare a 100 mM stock solution of MnCl₂ in nuclease-free water.

-

Amplification Reaction Mix: Prepare your standard LAMP reaction mix. It is crucial to optimize the magnesium sulfate (B86663) (MgSO₄) concentration as both Mg²⁺ and Mn²⁺ will be present.

2. Assay Procedure:

-

To your amplification reaction mix, add this compound and MnCl₂ to final concentrations of 75 µM and 100 µM, respectively. Note that the optimal concentrations may need to be determined empirically for your specific reaction conditions.

-

Perform the nucleic acid amplification reaction according to your established protocol (e.g., incubate at 65°C for 30-60 minutes for LAMP).

-

During the reaction, as DNA polymerase incorporates dNTPs, pyrophosphate is generated. The newly formed pyrophosphate will chelate the Mn²⁺ ions, releasing the free this compound.

3. Data Analysis:

-

Visual Detection: A positive reaction is indicated by a color change from red to yellow. A negative reaction will remain red.

-

Quantitative Analysis: For quantitative analysis, the absorbance can be measured. The free this compound has an absorbance maximum around 450 nm, while the Mn²⁺ complex absorbs at a longer wavelength (around 550 nm).

Protocol 2: Colorimetric Detection of Pyrophosphate using the Zinc (Zn²⁺) Chelation Method

This protocol outlines the use of a Zn²⁺/5-Br-PAPS complex for visual detection.

1. Reagent Preparation:

-

Zn²⁺/5-Br-PAPS (ZBP) Reagent: Prepare a stock solution containing a low micromolar concentration of Zn²⁺ and a highly specific Zn²⁺ metallochromic indicator, this compound.[3] The exact concentrations may require optimization for your specific LAMP master mix.

2. Assay Procedure:

-

Add the ZBP reagent to the LAMP reaction mix before amplification.

-

Perform the LAMP reaction at the optimal temperature for your target and primers (typically 60-65°C).

-

As pyrophosphate is produced, it will sequester the Zn²⁺ ions from the this compound complex.

3. Data Analysis:

-

Visual Detection: A positive reaction is indicated by a color change from magenta to orange-yellow.[3]

-

Spectrophotometric Analysis: The absorbance spectrum will show a decrease at the 560 nm peak and an increase at the 448 nm peak with increasing pyrophosphate concentration.[3]

Protocol 3: Colorimetric Detection of Pyrophosphate using the Iron (Fe³⁺) Chelation Method

This protocol involves a two-reagent enzymatic cascade for the detection of pyrophosphate.

1. Reagent Preparation:

-

Reagent 1: A solution containing the necessary enzymes to convert pyrophosphate to hydrogen peroxide.

-

Reagent 2: A solution containing ferrous ions (Fe²⁺) and this compound.

2. Assay Procedure:

-

Following the LAMP reaction, add Reagent 1 to the reaction tube and incubate to allow for the conversion of PPi to H₂O₂.

-

Add Reagent 2 to the tube. The H₂O₂ will oxidize Fe²⁺ to Fe³⁺, which will then form a colored complex with this compound.

3. Data Analysis:

-

Visual Detection: The formation of a colored complex indicates a positive LAMP reaction.

-

Quantitative Analysis: The absorbance of the colored Fe³⁺-5-Br-PAPS complex can be measured using a spectrophotometer. This method has a reported detection limit of 0.075 μmol/L for pyrophosphate.[4]

Conclusion

This compound provides a versatile and robust platform for the visual detection of LAMP amplification products. The various methods, based on chelation with manganese, zinc, or iron, offer flexibility in assay design and can be tailored to specific experimental needs. The clear colorimetric readouts eliminate the need for complex instrumentation, making this compound an ideal indicator for point-of-care and resource-limited settings. By understanding the core principles and following the detailed protocols outlined in this guide, researchers can effectively implement this powerful detection method in their LAMP assays.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Vivid COVID-19 LAMP is an ultrasensitive, quadruplexed test using LNA-modified primers and a zinc ion and this compound colorimetric detection system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrophosphate detection method using this compound to detect nucleic acid amplification - Application to LAMP method - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Serum Zinc Quantification using the 5-Br-PAPS Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc is an essential trace element crucial for a myriad of biological processes, including enzymatic activity, immune function, and protein synthesis. Accurate quantification of serum zinc levels is vital in clinical diagnostics and various research fields. The 5-Br-PAPS assay is a direct colorimetric method for the quantitative determination of zinc in biological samples, offering a simple and sensitive alternative to atomic absorption spectrometry.[1][2][3] This method relies on the formation of a stable, colored complex between zinc and the chromogenic agent 2-(5-Bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)-phenol (this compound).[4][5] The intensity of the resulting color is directly proportional to the zinc concentration in the sample.[4][5][6][7]

Principle of the Method

In a buffered alkaline solution, zinc ions react with this compound to form a red chelate complex.[4][5] The increase in absorbance, measured spectrophotometrically at a wavelength between 550 nm and 580 nm (typically 560 nm), corresponds to the amount of zinc present in the sample.[1][7][8] This direct colorimetric measurement does not require a deproteinization step for serum or plasma samples.[6][7]

Quantitative Data Summary

The performance characteristics of the this compound assay for serum zinc quantification are summarized in the tables below.

Table 1: Assay Performance Characteristics

| Parameter | Value | Reference |

| Measuring Range | 4 - 2000 µg/dL | [6] |

| Lower Detection Limit | 4 µg/dL | [6] |

| Wavelength | 546 nm or 560 nm | [6][7][8] |

| Molar Absorptivity | ~130,000 L mol⁻¹ cm⁻¹ | [2][3] |

| Within-Run CV | < 4% | [3] |

| Between-Run CV | < 5% | [3] |

Table 2: Reagent Composition (Example)

| Component | Concentration | Reference |

| This compound | 0.02 mmol/L | [4][5][6] |

| Bicarbonate Buffer (pH 9.8) | 200 mmol/L | [4][5][6] |

| Sodium Citrate | 170 mmol/L | [4][5][6] |

| Dimethylglyoxime | 4 mmol/L | [4][5][6] |

| Detergent | 1% | [4][5][6] |

Table 3: Potential Interfering Substances

| Substance | Threshold | Note | Reference |

| Conjugated & Non-conjugated Bilirubin | up to 15 mg/dL | No significant interference | [6][8] |

| Hemoglobin | up to 500 mg/dL | No significant interference | [6][8] |

| Triglycerides | up to 1000 mg/dL | No significant interference | [6][8] |

| EDTA | - | Interferes with the assay | [6][7][8] |

Experimental Protocols

Materials and Equipment

-

Spectrophotometer or microplate reader capable of measuring absorbance at 560 nm.

-

Matched cuvettes (1 cm light path) or 96-well microplates.[1][8]

-

Precision pipettes and tips.

-

Disposable test tubes.[7]

-

This compound reagent solution.

-

Deionized or distilled water.

-

Hydrochloric acid (1N) or Nitric acid (1M) for washing glassware.[7]

Reagent Preparation

Commercially available kits provide ready-to-use reagents. If preparing from individual components, a typical formulation is provided in Table 2. The working reagent is generally stable for a specified period when stored at 2-8°C.[4][5][6][8]

Sample Handling

-

Use serum, heparinized plasma, or urine.[6][8] Do not use EDTA plasma as it chelates zinc and interferes with the assay. [6][7][8]

-

Samples should be free of hemolysis.[8]

-

If samples are turbid, they should be clarified by centrifugation.[7]

-

Glassware and plasticware should be acid-washed to prevent zinc contamination.[7][9]

Manual Assay Protocol (Cuvette Method)

-

Assay Setup : Label test tubes for Reagent Blank, Standard, and Samples.

-

Pipetting :

-

Incubation : Mix the contents of each tube and incubate for 5 minutes at 37°C or 10 minutes at 25°C.[5][6]

-

Measurement : Set the spectrophotometer to zero with the Reagent Blank at 560 nm. Measure the absorbance of the Standard (A_Standard) and each Sample (A_Sample).

Microplate Assay Protocol

-

Assay Setup : Designate wells in a 96-well plate for Blank, Standard, and Samples.

-

Pipetting :

-

Add Color Developer : Add 230 µL of the prepared Color Developer Solution (this compound reagent) to each well.[1][7]

-

Incubation : Mix gently and incubate for 5 minutes at room temperature.[1][7]

-

Measurement : Read the absorbance at 560 nm (main) and a reference wavelength of 700 nm (subtracted from the main reading).[1][7]

Calculation of Results

The concentration of zinc in the sample is calculated using the following formula:

Zinc Concentration (µg/dL) = (A_Sample / A_Standard) x Concentration of Standard (µg/dL) [1]

Visualizations

Experimental Workflow

Caption: Workflow of the this compound assay for serum zinc quantification.

Chemical Reaction Pathway

Caption: Reaction of zinc with this compound to form a colored complex.

References

- 1. Zinc Assay kit LS ; this compound method | Metallo Assay LS | フナコシ [funakoshi.co.jp]

- 2. Spectrophotometric investigation of sensitive complexing agents for the determination of zinc in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Spectrophotometric investigation of sensitive complexing agents for the determination of zinc in serum. | Semantic Scholar [semanticscholar.org]

- 4. spectrum-diagnostics.com [spectrum-diagnostics.com]

- 5. sdi-fz.com [sdi-fz.com]

- 6. sorachim.com [sorachim.com]

- 7. kamiyabiomedical.com [kamiyabiomedical.com]

- 8. harmony-vos.sk [harmony-vos.sk]

- 9. bujnochem.com [bujnochem.com]

Application Notes and Protocols for the Determination of Zinc Using 5-Br-PAPS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc is a vital trace element essential for a myriad of physiological processes, including enzymatic activity, immune function, and cellular metabolism. Accurate quantification of zinc concentrations in biological samples is crucial for research, clinical diagnostics, and drug development. The 5-Br-PAPS assay is a sensitive and reliable colorimetric method for the determination of zinc. This document provides a comprehensive, step-by-step guide for utilizing 2-(5-bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol (this compound) for zinc analysis.

Principle of the Method

The this compound assay is based on a direct colorimetric reaction. In an alkaline environment, zinc ions (Zn²⁺) react with the water-soluble chromogen this compound to form a stable, deeply colored red chelate complex.[1][2][3][4][5][6] The intensity of the color, measured spectrophotometrically at approximately 560 nm, is directly proportional to the zinc concentration in the sample.[2][3][5][6] This method is highly specific and does not typically require sample deproteinization.[2][3]

Quantitative Data Summary

The this compound method for zinc analysis is characterized by its high sensitivity and wide analytical range. The key performance characteristics are summarized in the table below for easy comparison.

| Parameter | Value | References |

| Molar Absorptivity | 130,000 L·mol⁻¹·cm⁻¹ | [7] |

| Measurement Wavelength | 552 nm - 580 nm (typically 560 nm) | [1][2] |

| Linearity Limit | Up to 400 µg/dL | [5][6] |

| Lower Detection Limit | 4 µg/dL | [3] |

| Measuring Range | 4 - 2000 µg/dL | [3] |

| Precision (CV) | ||

| Within-run | < 4% | [7] |

| Between-run | < 5% | [7] |

| Sample Types | Serum, Plasma (heparin), Urine, Saliva, Cell Lysates, Tissue Extracts, Water | [3][8] |

| Interferences | EDTA is a significant interferent and should be avoided. | [2][3][8] |

| No significant interference from high levels of triglycerides, hemoglobin, or bilirubin. | [3][5][6] |

Experimental Protocols

This section provides detailed methodologies for the preparation of reagents and the step-by-step analysis of zinc in various samples.

Reagent Preparation (Non-Proprietary Formulation)

The following protocol is based on a publicly available formulation and can be prepared in the laboratory.

Coloring Reagent Solution (pH 9.5)

| Component | Concentration | Amount per 1 Liter |

| This compound | 0.05 mmol/L | ~26.9 mg |

| Sodium Citrate | 33 g/L | 33 g |

| Salicylaldoxime (Masking Agent) | 1 g/L | 1 g |

| Borax (Sodium Borate) | 0.03 mol/L | ~11.4 g |

| Brij-35 (Detergent) | 10 g/L | 10 g |

| Distilled, Deionized Water | - | Up to 1 L |

| Hydrochloric Acid (HCl) | - | As needed for pH adjustment |

Preparation Steps:

-

To a 1-liter volumetric flask, add approximately 800 mL of distilled, deionized water.

-

Sequentially dissolve the this compound, sodium citrate, salicylaldoxime, borax, and Brij-35 in the water. Ensure each component is fully dissolved before adding the next.

-

Adjust the pH of the solution to 9.5 using hydrochloric acid.

-

Bring the final volume to 1 liter with distilled, deionized water and mix thoroughly.

-

Store the reagent in a dark, airtight container at 2-8°C. The solution is typically stable for at least one month.

Sample Preparation

Proper sample handling is critical to avoid contamination and interference.

-

General Precautions : Use disposable, zinc-free labware whenever possible. If using glassware, it should be washed with 1M HCl or 1M HNO₃, followed by a thorough rinsing with distilled, deionized water.[2]

-

Serum and Plasma : Collect blood using heparin as an anticoagulant. Avoid EDTA, as it will chelate zinc and interfere with the assay.[2][3] Centrifuge the blood sample to separate the serum or plasma. The supernatant can be used directly for the assay.

-

Urine : Urine samples can typically be used directly. If the sample is turbid, centrifuge to remove any particulate matter.

-

Tissue Extracts and Cell Lysates :

-

Homogenize the tissue or lyse the cells in a suitable buffer.

-

To deproteinize the sample, add an equal volume of 5% Trichloroacetic Acid (TCA) solution.

-

Vortex for 1 minute and incubate at 4-8°C for 30 minutes.

-

Centrifuge at 6,000 rpm for 15 minutes to pellet the precipitated proteins.[2]

-

Collect the supernatant for the zinc assay. The pH of the sample should be between 2.0 and 8.0.[2]

-

Assay Protocol (Microplate Method)

This protocol is designed for a 96-well microplate format, which is ideal for high-throughput screening.

-

Prepare the Microplate :

-

Pipette 12 µL of blank (purified water), zinc calibrator (standard), and samples into separate wells of a 96-well microplate.[2]

-

-

Add Coloring Reagent :

-

Add 230 µL of the prepared Coloring Reagent Solution to each well.[2]

-

-

Incubation :

-

Absorbance Measurement :

-

Calculation :

-

Subtract the absorbance of the blank from the absorbance of the standards and samples.

-

Construct a standard curve by plotting the absorbance of the zinc calibrators against their known concentrations.

-

Determine the zinc concentration of the samples from the standard curve.

-

Visual Representations

Zinc Chelation by this compound

The following diagram illustrates the fundamental chemical reaction of the this compound assay, where the this compound molecule chelates a zinc ion, resulting in the formation of a colored complex.

Caption: Chelation reaction of this compound with a zinc ion.

Experimental Workflow for Zinc Analysis

This diagram outlines the logical steps involved in performing the this compound zinc assay, from sample preparation to data analysis.

Caption: Step-by-step workflow for zinc analysis using this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. kamiyabiomedical.com [kamiyabiomedical.com]

- 3. sorachim.com [sorachim.com]

- 4. spinreact.com [spinreact.com]

- 5. spectrum-diagnostics.com [spectrum-diagnostics.com]

- 6. Zinc Assay kit LS ; this compound method | Metallo Assay LS | フナコシ [funakoshi.co.jp]

- 7. Spectrophotometric investigation of sensitive complexing agents for the determination of zinc in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Zinc /Zn assay kit: For Cell lysate, Plasma, Serum, Urine, Tissue and plant extract. This compound method. Easy to use colorimetric assay kit [JaICA's OXIDATIVE STRESS MARKERS FOR TRACE ELEMENTS METABOLISM] [jaica.com]

Preparation of 5-Br-PAPS Stock and Working Solutions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-PAPS (2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol) is a highly sensitive and water-soluble chromogenic reagent widely utilized in biochemical, clinical, and environmental research.[1][2] Its primary application lies in the colorimetric determination of various metal ions, most notably zinc.[1][3] The fundamental principle of its utility is its ability to form stable and distinctly colored chelate complexes with metal ions in an alkaline environment.[1][4] The intensity of the resulting color is directly proportional to the concentration of the metal ion, enabling quantitative analysis via spectrophotometry.[1][5] This document provides detailed protocols for the preparation of 5-Br-PAPS stock and working solutions to ensure accurate and reproducible experimental results.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Chemical Name | 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol, disodium (B8443419) salt, dihydrate | [6][7] |

| Molecular Formula | C₁₇H₁₉BrN₄Na₂O₄S·2H₂O | [1][6][7] |

| Molecular Weight | 537.34 g/mol | [1][6][7] |

| Appearance | Reddish-brown crystalline powder | [1][6][7] |

| Solubility | Water-soluble | [1][2] |

| Optimal pH Range for Zinc Chelation | 7.5 - 9.8 | [1][2][5] |

| Maximum Absorbance (λmax) of Zinc Complex | ~552 - 560 nm | [1][2] |

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of both a stock solution and a working solution of this compound. The preparation of a stock solution is recommended for routine use to ensure consistency across multiple experiments, while the direct preparation of a working solution is suitable for immediate experimental needs.

Preparation of 1.1 mM this compound Stock Solution

This protocol outlines the steps to prepare a 1.1 mM stock solution, which can be stored and subsequently diluted as needed for various applications.

Materials:

-

This compound powder (MW: 537.34 g/mol )

-

Deionized or distilled water

-

Volumetric flask

-

Magnetic stirrer and stir bar (optional)

-

Analytical balance

Procedure:

-

Calculate the required mass of this compound: Using the molecular weight of 537.34 g/mol , weigh out the appropriate amount of this compound powder. For example, to prepare 100 mL of a 1.1 mM solution, you would need:

-

0.0011 mol/L * 0.1 L * 537.34 g/mol = 0.0591 g

-

-

Dissolution: Transfer the weighed powder to a clean volumetric flask. Add approximately 70-80% of the final volume of deionized or distilled water.

-

Mixing: Gently swirl the flask or use a magnetic stirrer to ensure the powder is completely dissolved.

-

Final Volume Adjustment: Once the powder is fully dissolved, add deionized or distilled water to bring the solution to the final desired volume.

-

Storage: Store the stock solution in a tightly sealed container at 2-8°C, protected from light.[6][7] For longer-term storage, aliquots can be stored at -20°C for up to one month.

Preparation of 0.02 mM this compound Working Solution

This working solution is commonly used for the colorimetric determination of zinc. It can be prepared either by diluting the stock solution or by direct weighing.

Materials:

-

1.1 mM this compound stock solution (if using the dilution method)

-

This compound powder (if using the direct preparation method)

-

Alkaline buffer (e.g., 200 mmol/L Bicarbonate buffer, pH 9.8)[1][8][9]

-

Volumetric flask

-

Pipettes

Procedure (Dilution from Stock Solution):

-

Calculate the required volume of stock solution: To prepare 10 mL of a 0.02 mM working solution from a 1.1 mM stock solution, use the formula M1V1 = M2V2:

-

(1.1 mM) * V1 = (0.02 mM) * (10 mL)

-

V1 = 0.182 mL of the stock solution.

-

-

Dilution: Add 0.182 mL of the 1.1 mM stock solution to 9.818 mL of the alkaline buffer. Mix thoroughly.

Procedure (Direct Preparation):

-

Calculate the required mass of this compound: To directly prepare 100 mL of a 0.02 mM working solution, weigh out:

-

0.00002 mol/L * 0.1 L * 537.34 g/mol = 0.00107 g of this compound powder.

-

-

Dissolution: Dissolve this amount in the prepared 200 mmol/L Bicarbonate buffer (pH 9.8) and bring it to a final volume of 100 mL.[1]

Stability of Working Solution: The reconstituted working reagent is stable for up to 30 days when stored at 2-8°C.[10] Do not use if the solution appears turbid.[8][10]

Summary of Solution Preparations

| Solution | Concentration | Preparation Method | Solvent | Storage | Stability |

| Stock Solution | 1.1 mM | Direct Weighing | Deionized/Distilled Water | 2-8°C, protected from light | At least 12 months (solid), up to 1 month (-20°C, solution)[6][7] |

| Working Solution | 0.02 mM | Dilution from Stock or Direct Weighing | Alkaline Buffer (e.g., Bicarbonate buffer, pH 9.8) | 2-8°C | Up to 30 days[10] |

Application: Colorimetric Determination of Zinc

The primary application of the this compound working solution is in the colorimetric determination of metal ions, particularly zinc. The underlying principle involves a chelation reaction that results in a measurable color change.[1][5] In an alkaline environment, zinc ions react with this compound to form a stable, red-colored complex.[5] The intensity of this color, measured at approximately 560 nm, is directly proportional to the zinc concentration in the sample.[5][11]

Visualizations

Caption: Workflow for this compound Stock and Working Solution Preparation.

Caption: Principle of Zinc Detection using this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy 5-Bromo-PAPS | 679787-08-7 [smolecule.com]

- 3. Metal Indicator this compound | CAS 81608-06-2(free acid) Dojindo [dojindo.com]

- 4. Buy 5-BROMO-PAPS (EVT-1489433) | 158905-17-0 [evitachem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound [sorachim.com]

- 7. This compound - Innovative Enzymes [innovativeenzymes.com]

- 8. sorachim.com [sorachim.com]

- 9. benchchem.com [benchchem.com]

- 10. harmony-vos.sk [harmony-vos.sk]

- 11. kamiyabiomedical.com [kamiyabiomedical.com]

Application Notes and Protocols for Colorimetric Determination of Zinc in Plasma using 5-Br-PAPS

For Researchers, Scientists, and Drug Development Professionals

Principle of the Method